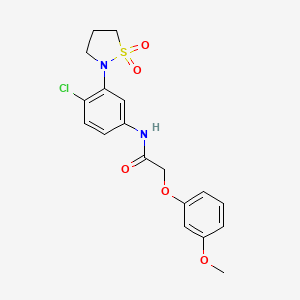
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C18H19ClN2O5S and its molecular weight is 410.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro-substituted phenyl ring, a dioxidoisothiazolidin moiety, and a methoxyphenoxy acetamide group. These components contribute to its reactivity and potential biological interactions. The molecular formula is C18H20ClN3O4S with a molecular weight of approximately 425.88 g/mol.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the isothiazolidine moiety suggests potential interactions with enzymes or receptors that modulate cellular pathways. For instance, compounds with similar structures have been shown to exhibit antiproliferative effects by interfering with cell cycle progression and inducing apoptosis in cancer cells .
Antiproliferative Activity
A key area of research involves assessing the antiproliferative activity against various cancer cell lines. Studies have indicated that compounds similar to this compound can inhibit cell growth effectively. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| PIB-SO | HT-29 | 12.5 |
| PIB-SO | M21 | 10.0 |
| PIB-SO | MCF7 | 15.0 |
| N-(4-chloro...) | Various | TBD |
Note: TBD indicates that further studies are needed to determine the exact IC50 for this compound.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of several derivatives on HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma cells. The results indicated significant inhibition of cell proliferation, suggesting that similar compounds may exert cytotoxic effects through mechanisms involving microtubule disruption and apoptosis induction .
- Mechanistic Insights : Another investigation focused on the binding affinity of these compounds at the colchicine-binding site, which plays a crucial role in microtubule dynamics during cell division. Compounds that bind effectively at this site can halt mitotic progression, leading to cancer cell death .
Propiedades
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-14-4-2-5-15(11-14)26-12-18(22)20-13-6-7-16(19)17(10-13)21-8-3-9-27(21,23)24/h2,4-7,10-11H,3,8-9,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHYITGTZAIRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














